molecular formula C23H25N3O3S B3696852 3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide

3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide

Cat. No.: B3696852
M. Wt: 423.5 g/mol
InChI Key: GURONSBEPSPNLT-UHFFFAOYSA-N
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Description

3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core, a morpholino group, and a cyanide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

IUPAC Name

3,3-dimethyl-8-morpholin-4-yl-6-phenacylsulfanyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-23(2)12-17-18(13-24)22(30-15-20(27)16-6-4-3-5-7-16)25-21(19(17)14-29-23)26-8-10-28-11-9-26/h3-7H,8-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURONSBEPSPNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC(=O)C3=CC=CC=C3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide
Reactant of Route 2
Reactant of Route 2
3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide
Reactant of Route 3
3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide
Reactant of Route 4
Reactant of Route 4
3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide
Reactant of Route 5
3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide
Reactant of Route 6
3,3-dimethyl-8-morpholino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydro-1H-pyrano[3,4-c]pyridin-5-yl cyanide

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